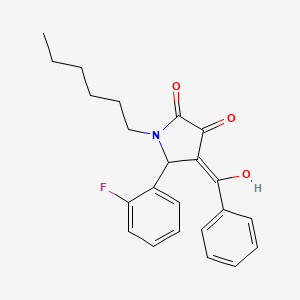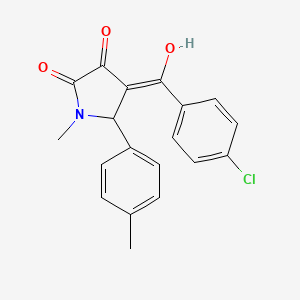![molecular formula C18H28N2O2S B3898449 2-ISOPROPYL-5-METHYLCYCLOHEXYL 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETATE](/img/structure/B3898449.png)
2-ISOPROPYL-5-METHYLCYCLOHEXYL 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETATE
Overview
Description
2-Isopropyl-5-methylcyclohexyl 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetate is an organic compound with a complex structure that includes a cyclohexane ring, a pyrimidine ring, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-5-methylcyclohexyl 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetate typically involves multiple steps. One common method includes the esterification of 2-isopropyl-5-methylcyclohexanol with 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methylcyclohexyl 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Isopropyl-5-methylcyclohexyl 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-isopropyl-5-methylcyclohexyl 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in disrupting cellular processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-5-methylcyclohexanol: A precursor in the synthesis of the target compound.
2-Isopropyl-5-methylcyclohexyl acetate: A structurally similar compound with different functional groups.
4,6-Dimethyl-2-pyrimidinyl sulfanyl acetic acid: Another related compound used in the synthesis.
Uniqueness
2-Isopropyl-5-methylcyclohexyl 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetate is unique due to its combined structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c1-11(2)15-7-6-12(3)8-16(15)22-17(21)10-23-18-19-13(4)9-14(5)20-18/h9,11-12,15-16H,6-8,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBFKPLJBKXMHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CSC2=NC(=CC(=N2)C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(Z)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B3898371.png)
![N-[(Z)-1-(3,4-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3898373.png)
![N-[(Z)-[1-[(4-fluorophenyl)methyl]indol-3-yl]methylideneamino]-5-nitropyridin-2-amine](/img/structure/B3898381.png)

![(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide](/img/structure/B3898399.png)
![N-[(Z)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]-5-nitropyridin-2-amine](/img/structure/B3898404.png)
![2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETATE](/img/structure/B3898409.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-nitrophenyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B3898415.png)
![3,4-dimethoxy-N-{2-(4-methoxyphenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B3898425.png)
![4-(3-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B3898430.png)
![ethyl 5-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate](/img/structure/B3898438.png)

![N-[2-(4-Fluoro-phenyl)-1-(4-methyl-piperazine-1-carbonyl)-vinyl]-benzamide](/img/structure/B3898460.png)
![N-[(Z)-3-[2-(1H-indol-3-yl)ethylamino]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3898467.png)
